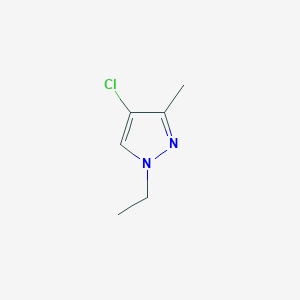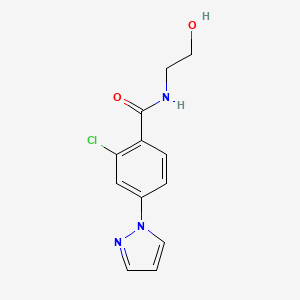![molecular formula C12H18N2O3 B1328189 5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1119451-01-2](/img/structure/B1328189.png)
5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole derivatives are a class of compounds with a wide range of applications in medicinal chemistry due to their biological activities. The compound "5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid" is one such derivative that is not directly mentioned in the provided papers, but the papers do discuss various isoxazole derivatives and their synthesis, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of isoxazole derivatives can be achieved through various methods. For instance, a novel route to synthesize 5-substituted 3-isoxazolols involves the cyclization of N, O-DiBoc beta-keto hydroxamic acids, which are synthesized from acyl Meldrum's acids. This method avoids the formation of byproducts and offers a versatile three-step procedure . Another approach involves a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles using a relay catalytic cascade reaction, which can introduce substituents at the pyrrole nitrogen . Additionally, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles-5-carboxylic acid derivatives can be achieved using a convenient scaffold obtained by domino 1,3-dipolar cycloaddition and elimination .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be elucidated using various analytical techniques. For example, the structure of 5-arylisoxazole-3-hydroxamic acids and their rearrangement products, 1,2,5-oxadiazoles, has been confirmed by single crystal X-ray analysis . Similarly, X-ray crystallography has been used to study the structure of 5-amino-3-methylisoxazole-4-carboxylic acid N-(2,4,6-trimethylpyridinium)amide chlorate(VII) salt and its analogues .
Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. Bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate has been investigated, leading to the synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate, which serves as a precursor to other isoxazole-fused heterocycles . Mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles has also been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be studied using computational methods such as density functional theory (DFT). An experimental and theoretical DFT study on the electronic structure, spectral features, hydrogen bonding, and solvent effects of 4-methylthiadiazole-5-carboxylic acid provides insights into the stability, molecular properties, and intermolecular interactions of such compounds . Quantum-chemical DFT calculations have also been carried out for isoxazole derivatives to determine their electronic properties and the effects of the solvent environment .
Wissenschaftliche Forschungsanwendungen
Scaffold for Synthesis of Other Compounds
5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid serves as a convenient scaffold for the synthesis of other new highly functionalized isoxazole derivatives. It facilitates the creation of various isoxazole-annulated heterocycles, expanding the possibilities in heterocyclic chemistry (Ruano, Fajardo, & Martín, 2005).
Basis for Isoxazole-Oxazole Conversion
This compound plays a role in isoxazole-oxazole conversions, contributing to novel transformations in organic synthesis. This includes being part of processes like the Beckmann rearrangement, which is significant for developing new synthetic pathways and creating diverse molecular structures (Doleschall & Seres, 1988).
Synthesis of 3-Methylisoxazole Derivatives
It is used in the one-pot synthesis of various 3-methylisoxazole derivatives. These derivatives are crucial in creating a range of compounds with potential biological and pharmacological activities (Martins et al., 2002).
Creation of Drug-Like Isoxazoles
The compound contributes to the generation of a library of drug-like isoxazoles. This is crucial for drug discovery and development, as it allows the exploration of new therapeutic agents with varied biological activities (Robins, Fettinger, Tinti, & Kurth, 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on their specific structures .
Mode of Action
As a piperidine derivative, it may interact with its targets through various mechanisms, which can lead to different biochemical changes .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical pathways, depending on their specific structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.
Eigenschaften
IUPAC Name |
5-methyl-4-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-4-3-5-14(6-8)7-10-9(2)17-13-11(10)12(15)16/h8H,3-7H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKQYLXOUWEPMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(ON=C2C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[(3-methylpiperidin-1-YL)methyl]-isoxazole-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2,2-Dimethylpropanoyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1328109.png)
![[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid](/img/structure/B1328111.png)
![({[5-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-1,2,4-oxadiazol-3-yl]methyl}thio)acetic acid](/img/structure/B1328112.png)


![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)
![6-[4-(Trifluoromethyl)piperidino]nicotinic acid](/img/structure/B1328130.png)


